

FT-IR Spectral Analysis of 3-(Cyclopropylaminocarbonyl)phenylboronic acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(Cyclopropylaminocarbonyl)phenylboronic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of **3-(Cyclopropylaminocarbonyl)phenylboronic acid**, a compound of interest in medicinal chemistry and drug development. This document outlines the expected vibrational frequencies, provides a detailed experimental protocol for spectral acquisition, and presents a logical workflow for spectral interpretation.

Introduction

3-(Cyclopropylaminocarbonyl)phenylboronic acid (Molecular Formula: $C_{10}H_{12}BNO_3$, Molecular Weight: 205.02 g/mol) is an organic compound featuring a unique combination of functional groups: a meta-substituted phenyl ring, a boronic acid moiety, a secondary amide, and a cyclopropyl group.^{[1][2][3]} Each of these structural components gives rise to characteristic absorption bands in the infrared spectrum. FT-IR spectroscopy is a powerful, non-destructive analytical technique that provides valuable information about the molecular structure and functional groups present in a sample. By analyzing the vibrational modes of the molecule, researchers can confirm its identity, assess its purity, and study intermolecular interactions. This guide serves as a comprehensive resource for the FT-IR analysis of this specific boronic acid derivative.

Predicted FT-IR Spectral Data

The FT-IR spectrum of **3-(Cyclopropylaminocarbonyl)phenylboronic acid** is characterized by the vibrational modes of its constituent functional groups. The following table summarizes the predicted characteristic absorption bands, their expected wavenumber ranges, and the corresponding vibrational assignments.

Wavenumber Range (cm ⁻¹)	Intensity	Vibrational Assignment	Functional Group
~3400–3200	Broad, Medium-Strong	O-H Stretching (Hydrogen-bonded)	Boronic Acid
~3370–3170	Medium	N-H Stretching	Secondary Amide
~3080–3040	Medium-Weak	C-H Stretching	Cyclopropyl Ring
>3000	Medium-Weak	Aromatic C-H Stretching	Phenyl Ring
~1680–1630	Strong	C=O Stretching (Amide I)	Secondary Amide
~1620–1400	Medium-Weak	C=C Aromatic Ring Stretching	Phenyl Ring
~1570–1515	Strong	N-H Bending (Amide II)	Secondary Amide
~1480–1440	Medium	CH ₂ Scissoring/Deformation	Cyclopropyl Ring
~1370–1340	Strong	B-O Asymmetric Stretching	Boronic Acid
~1090	Medium	C-B Stretching	Phenyl-Boron Bond
~1020-1000	Medium	CH ₂ Skeletal Vibration	Cyclopropyl Ring
~810–750 & ~690	Strong	C-H Out-of-Plane Bending (Meta-disubstitution)	Phenyl Ring
~650	Medium	O-B-O Deformation	Boronic Acid

Note: The exact positions and intensities of the peaks can be influenced by the physical state of the sample (solid, solution), intermolecular hydrogen bonding, and the specific instrumentation used.

Experimental Protocols

A standard and reliable method for obtaining the FT-IR spectrum of a solid sample like **3-(Cyclopropylaminocarbonyl)phenylboronic acid** is the Potassium Bromide (KBr) pellet technique.

Synthesis of 3-(Cyclopropylaminocarbonyl)phenylboronic acid

A plausible synthetic route for **3-(Cyclopropylaminocarbonyl)phenylboronic acid** involves the acylation of 3-aminophenylboronic acid.^[4]

Materials:

- 3-Aminophenylboronic acid
- Cyclopropanecarbonyl chloride
- A suitable base (e.g., triethylamine or pyridine)
- Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM))
- Standard laboratory glassware and purification apparatus

Procedure:

- Dissolve 3-aminophenylboronic acid and the base in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Cool the mixture in an ice bath.
- Slowly add a solution of cyclopropanecarbonyl chloride in the same solvent to the stirred mixture.
- Allow the reaction to warm to room temperature and stir for a specified time until completion (monitored by thin-layer chromatography).

- Upon completion, the reaction mixture is typically worked up by washing with dilute acid and brine, followed by drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
- The solvent is removed under reduced pressure, and the crude product is purified, typically by recrystallization or column chromatography, to yield pure **3-(Cyclopropylaminocarbonyl)phenylboronic acid**.

FT-IR Sample Preparation (KBr Pellet Method)

Materials:

- **3-(Cyclopropylaminocarbonyl)phenylboronic acid** (1-2 mg)
- FT-IR grade Potassium Bromide (KBr), dried (100-200 mg)
- Agate mortar and pestle
- Pellet press with die
- FT-IR spectrometer

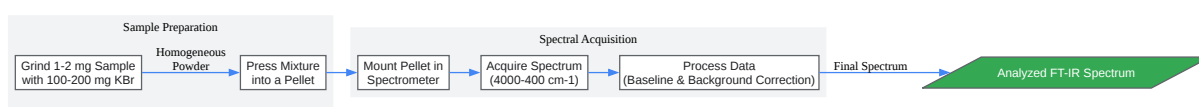
Procedure:

- **Grinding:** Place 1-2 mg of the solid sample into a clean, dry agate mortar. Add approximately 100-200 mg of dry KBr powder.
- **Mixing:** Gently grind the sample and KBr together with the pestle for several minutes until a fine, homogeneous powder is obtained. The fine particle size is crucial to reduce scattering of the infrared radiation.
- **Pellet Pressing:** Transfer a portion of the mixture into the pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for a few minutes to form a thin, transparent or translucent pellet.
- **Analysis:** Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

- Spectral Acquisition: Record the spectrum, typically in the range of $4000\text{--}400\text{ cm}^{-1}$. A background spectrum of a blank KBr pellet or empty sample compartment should be recorded and automatically subtracted from the sample spectrum.

Visualizations

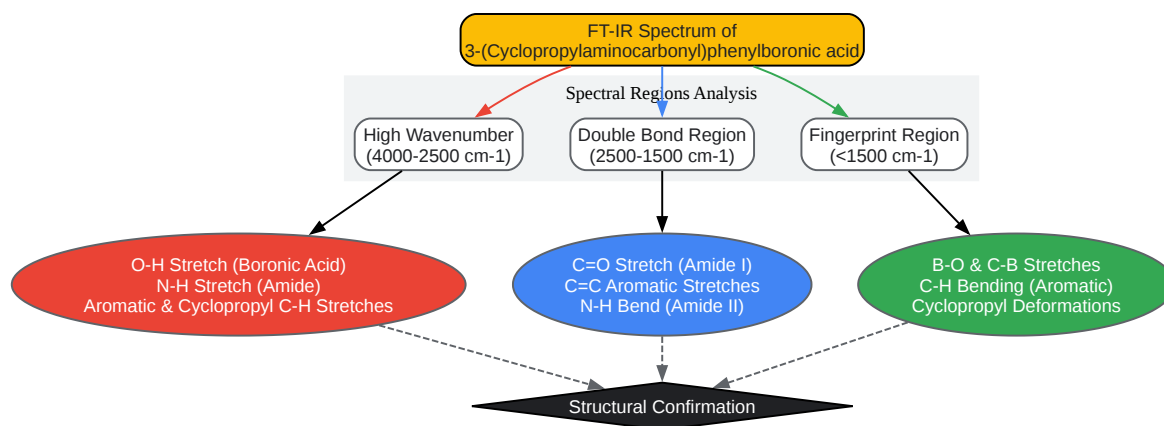
Experimental Workflow for FT-IR Analysis



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Caption: Experimental workflow for KBr pellet FT-IR analysis.

Logical Flow for Spectral Interpretation



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